
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure. This compound is characterized by its pyrazolium core, which is substituted with various functional groups, including methyl, methylphenyl, and propoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in the synthesis include alkyl halides, phenyl derivatives, and propoxy compounds, along with catalysts and solvents to facilitate the reactions.
化学反応の分析
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents on the pyrazolium core can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
類似化合物との比較
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can be compared with other similar compounds, such as:
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide These compounds share a similar pyrazolium core but differ in their counterions, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct reactivity and applications.
特性
CAS番号 |
60615-12-5 |
|---|---|
分子式 |
C23H32N2O5S |
分子量 |
448.6 g/mol |
IUPAC名 |
1,2-dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H28N2O.CH4O4S/c1-6-13-25-22-20(18-11-7-9-16(2)14-18)23(4)24(5)21(22)19-12-8-10-17(3)15-19;1-5-6(2,3)4/h7-12,14-15,20H,6,13H2,1-5H3;1H3,(H,2,3,4) |
InChIキー |
ZYYYMTZWPYGOGI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC(=C2)C)C)C)C3=CC=CC(=C3)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


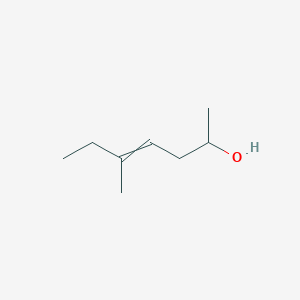
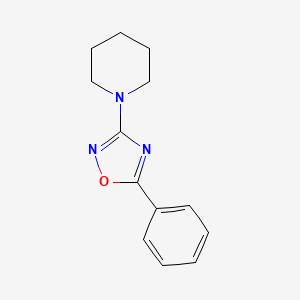



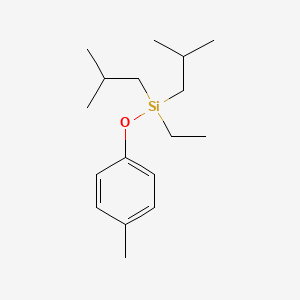
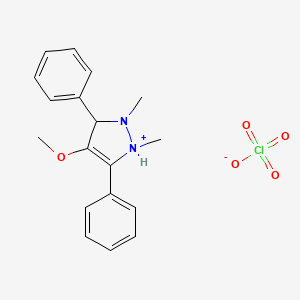

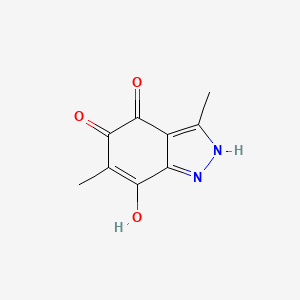
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
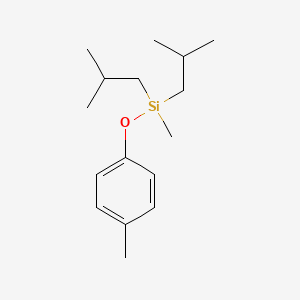
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
